D-(+)-Fucose

Description

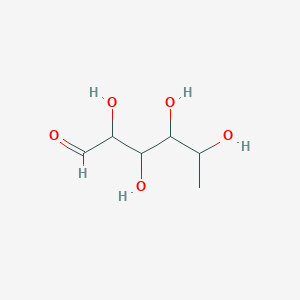

Structure

3D Structure

Properties

CAS No. |

3615-41-6 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3 |

InChI Key |

PNNNRSAQSRJVSB-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Appearance |

Solid powder |

boiling_point |

398.00 to 399.00 °C. @ 760.00 mm Hg |

melting_point |

122 °C |

Other CAS No. |

3615-41-6 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rhamnose; L-Rhamnose; NSC 2056; NSC-2056; NSC2056; Isodulcitol; Isodulcit; Locaose; Mannomethylose, L-; |

Origin of Product |

United States |

Foundational & Exploratory

D-(+)-Fucose vs. L-Fucose: A Tale of Two Stereoisomers

An In-depth Technical Guide to the Biological Significance of D-(+)-Fucose and Fucosylation

This technical guide provides a comprehensive overview of the biological significance of fucose, with a primary focus on L-fucose, the predominant and functionally crucial stereoisomer in mammalian systems. It addresses the stark contrast in the biological roles of L-fucose versus the rare this compound, details the metabolic pathways of L-fucose, and explores the profound impact of fucosylation—the enzymatic addition of fucose to glycoconjugates—on critical cellular processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.

In nature, the monosaccharide fucose exists as two enantiomers: this compound and L-(-)-fucose. Within mammalian biology, there is a significant disparity in their prevalence and function.

-

L-(-)-Fucose : This is the biologically active and abundant form in mammals.[1][2] It is a 6-deoxy-L-galactose and a fundamental component of a vast array of N-linked and O-linked glycans on glycoproteins and glycolipids.[1][3] L-fucose plays indispensable roles in cell-cell recognition, signal transduction, and immune responses.[4][5]

-

This compound : In stark contrast, this compound is exceedingly rare in mammalian systems and is not a known component of endogenous glycoconjugates.[2][6] It has been identified in the polysaccharides of some bacteria and in certain plant glycosides.[2] Due to its non-native status, D-fucosylated glycans are anticipated to be immunogenic in humans, recognized as foreign structures by the immune system.[6] Mammalian metabolic pathways and enzymes, such as fucosyltransferases, are highly stereospecific and exclusively utilize L-fucose.[7]

Given that the biological significance in mammals is attributed to L-fucose, the remainder of this guide will focus on the synthesis and function of L-fucosylated glycans, a process collectively known as fucosylation.

Metabolism of L-Fucose: The GDP-L-Fucose Biosynthetic Pathways

All fucosyltransferases use a nucleotide-activated donor, guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to attach fucose to acceptor molecules.[1][8] Mammalian cells synthesize GDP-L-fucose through two distinct pathways located in the cytosol.[1][4]

-

De Novo Pathway : This is the primary route, accounting for an estimated 90% of the total GDP-L-fucose pool.[1][8] It synthesizes GDP-L-fucose from GDP-D-mannose in a three-step process catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-L-fucose synthase (GFUS or FX protein).[1][8]

-

Salvage Pathway : This pathway utilizes free L-fucose derived from dietary sources or the lysosomal degradation of endogenous fucosylated glycoconjugates.[4][8] L-fucose is converted to GDP-L-fucose in two enzymatic steps. This pathway is crucial for therapeutic interventions in certain congenital disorders of glycosylation where the de novo pathway is defective.[9]

Biological Significance of Fucosylation

Fucosylation is a critical post-translational modification that fine-tunes the function of proteins and lipids, thereby impacting a wide range of physiological and pathological processes.

Cell Adhesion and Leukocyte Trafficking

Fucosylation is fundamental to the function of selectins, a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial surfaces during an inflammatory response.[4][10] The minimal glycan determinant for selectin binding is the sialyl Lewis X (sLex) tetrasaccharide, which contains a crucial fucose residue.[10] The interaction between selectins on endothelial cells (E-selectin, P-selectin) and fucosylated ligands (like P-selectin glycoprotein (B1211001) ligand-1, PSGL-1) on leukocytes is the first step in the leukocyte adhesion cascade, enabling immune surveillance and response to injury.[10][11]

Signal Transduction

Fucosylation directly modulates key signaling pathways by altering the structure and function of cell surface receptors.

-

EGFR Signaling : Core fucosylation (α1,6-fucosylation) of N-glycans on the Epidermal Growth Factor Receptor (EGFR), catalyzed by fucosyltransferase 8 (FUT8), is known to stabilize the receptor's conformation. This promotes EGFR dimerization and subsequent phosphorylation, leading to the activation of downstream pathways like MAPK and PI3K/Akt, which are involved in cell proliferation and survival. Aberrant core fucosylation of EGFR is often implicated in cancer progression.

-

TGF-β Signaling : The transforming growth factor-beta (TGF-β) receptor is also a target of core fucosylation. The presence of core fucose on the TGF-β receptor is essential for its proper function and the regulation of downstream signaling, which controls processes like cell growth, differentiation, and apoptosis.

-

Notch Signaling : O-fucosylation, the direct attachment of fucose to serine or threonine residues, is critical for Notch signaling. This modification, catalyzed by Protein O-fucosyltransferase 1 (POFUT1), is required for the proper folding and function of Notch receptors and their interaction with ligands like Delta and Jagged, a pathway vital for embryonic development and cell fate determination.[4][5]

Cancer and Biomarkers

Altered fucosylation is a well-established hallmark of cancer.[4] Changes in the expression of fucosyltransferases lead to the display of aberrant fucosylated glycans on the cancer cell surface, which contributes to malignant phenotypes such as increased proliferation, invasion, and metastasis. These altered glycans can also serve as valuable clinical biomarkers.

Immunology and Host-Microbe Interactions

Fucosylation plays a dual role in the immune system. The absence of core fucose on the Fc region of IgG1 antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[12] This principle is exploited in the development of afucosylated monoclonal antibodies for cancer therapy.[3] In the gut, fucosylated glycans on the intestinal epithelium serve as an energy source for commensal bacteria and mediate host-microbe symbiosis.[13]

Quantitative Data on Fucosylation

The quantification of fucosylation changes is critical for diagnostics and research. Below are tables summarizing quantitative data related to fucosylation in disease and enzyme kinetics.

Table 1: Alterations of Fucosylated Biomarkers in Cancer

| Cancer Type | Fucosylated Biomarker | Observation | Fold Change/Level | Reference |

| Hepatocellular Carcinoma (HCC) | Fucosylated Alpha-fetoprotein (AFP-L3) | Increased levels in serum are a specific marker for HCC. | AFP-L3% > 10% is indicative of HCC risk. | [14] |

| Pancreatic Cancer | Fucosylated Haptoglobin | Found in a high percentage of patients; levels correlate with disease stage. | Detected in 60-80% of patients. | [14] |

| Lung Cancer (ADC) | Total Salivary Fucosylation | Significantly higher levels of fucosylated glycoproteins in saliva. | ~1.4 times higher fluorescence intensity than healthy controls. | [15] |

| Liver Cirrhosis | Core Fucosylated N-glycopeptides | Site-specific increase in core fucosylation on various serum proteins. | Significant (p < 0.05) increase on 12 of 22 tested glycopeptides vs. control. | [16][17] |

Table 2: Kinetic Parameters for Human FUT8

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Donor Substrate | ||||

| GDP-Fucose | 1.8 ± 0.3 | 0.24 ± 0.01 | 1.3 x 105 | [18] |

| Acceptor Substrates | ||||

| G0-peptide | 100 ± 10 | 0.23 ± 0.01 | 2.3 x 103 | [18] |

| G0 (free glycan) | 120 ± 20 | 0.17 ± 0.01 | 1.4 x 103 | [18] |

| M3N2-peptide | Not Active | - | - | [18] |

| Data derived from in vitro assays with recombinant human FUT8. G0 represents a biantennary complex N-glycan structure. |

Experimental Protocols

This section provides detailed methodologies for key experiments in fucosylation research.

Protocol: Fucosyltransferase Activity Assay

This protocol describes a method to measure the activity of a fucosyltransferase (e.g., FUT8) by quantifying the transfer of fucose from a donor substrate to a fluorescently labeled acceptor substrate, followed by HPLC analysis.

Materials:

-

Recombinant fucosyltransferase enzyme

-

Acceptor substrate (e.g., pyridylaminated (PA)-labeled asialo-, agalacto-biantennary N-glycan)

-

Donor substrate: GDP-L-fucose

-

Reaction Buffer: 100 mM MES buffer, pH 6.5, containing 20 mM MnCl2 and 0.5% Triton X-100

-

Quenching Solution: 0.1 M EDTA

-

HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

10 µL of Reaction Buffer (5x stock)

-

5 µL of acceptor substrate (e.g., 50 µM final concentration)

-

5 µL of GDP-L-fucose (e.g., 500 µM final concentration)

-

Purified fucosyltransferase enzyme (e.g., 10-100 ng)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Quenching: Stop the reaction by adding 10 µL of Quenching Solution (0.1 M EDTA) and boiling for 3 minutes.

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes.

-

Inject an aliquot of the supernatant (e.g., 20 µL) onto the HPLC system.

-

Separate the fucosylated product from the unreacted acceptor substrate using a suitable gradient (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

-

Detect the fluorescently labeled glycans using a fluorescence detector (e.g., Ex: 320 nm, Em: 400 nm for PA-labeled glycans).

-

-

Data Analysis: Calculate enzyme activity by quantifying the peak area of the fucosylated product relative to the total peak area (product + substrate).

Protocol: Workflow for Analysis of Fucosylated Glycans

This workflow outlines the general steps for releasing, purifying, and analyzing N-glycans from a glycoprotein to determine its fucosylation status.

Methodology Details:

-

Denaturation: The glycoprotein sample (10-100 µg) is denatured to ensure efficient enzymatic access to glycosylation sites. This is typically achieved by heating in the presence of a denaturant like SDS.

-

N-Glycan Release: The denatured protein is treated with the enzyme Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the protein.

-

Fluorescent Labeling: The released glycans are tagged with a fluorescent dye (e.g., 2-aminobenzamide, 2-AB) through reductive amination. This allows for sensitive detection during subsequent analysis.

-

Purification: The labeled glycans are purified from excess labeling reagents and other contaminants using a cleanup method such as Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE).

-

Analysis: The purified, labeled glycans are separated and analyzed using HILIC-UPLC with fluorescence detection. This can be coupled to a mass spectrometer (MS) for definitive structural identification and confirmation of fucose modifications.

-

Data Interpretation: The resulting chromatogram provides a profile of the different glycan structures. The relative abundance of fucosylated versus non-fucosylated glycan peaks is calculated to determine the fucosylation level.

Conclusion

While this compound is a rare sugar with limited known biological function in mammals, its stereoisomer, L-fucose, is a cornerstone of mammalian glycobiology. The process of fucosylation, governed by specific metabolic pathways and fucosyltransferases, is a critical regulator of protein function. It plays a central role in cell adhesion, signal transduction, cancer progression, and immunity. The aberrant fucosylation observed in numerous diseases underscores its importance and highlights fucosylation pathways and specific fucosylated proteins as promising targets for novel diagnostic tools and therapeutic interventions. A thorough understanding of these complex processes, aided by robust quantitative methods and analytical workflows, is essential for advancing research and development in these fields.

References

- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Fucose - Wikipedia [en.wikipedia.org]

- 4. Fucose: biosynthesis and biological function in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A spoonful of L‐fucose—an efficient therapy for GFUS‐CDG, a new glycosylation disorder | EMBO Molecular Medicine [link.springer.com]

- 10. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The state diagram for cell adhesion under flow: Leukocyte rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycans In The Immune system and The Altered Glycan Theory of Autoimmunity: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acceptive Immunity: The Role of Fucosylated Glycans in Human Host–Microbiome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.library.doc.gov [search.library.doc.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive D-(+)-Fucose: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a monosaccharide of significant biological importance. While its L-enantiomer, L-fucose, is a well-characterized and abundant component of glycoconjugates in mammals, plants, and insects, D-(+)-fucose remains a rare and enigmatic sugar in nature.[1] Its limited known occurrences are primarily within certain plant glycosides and the intricate polysaccharides of specific microorganisms. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed experimental protocols for its analysis and a discussion of its role in key signaling pathways. Given the scarcity of data specifically on this compound, this guide will also draw comparisons with the more prevalent L-fucose to provide a broader context.

Natural Sources and Abundance of this compound

The natural distribution of this compound is sparse compared to its L-counterpart. The primary sources identified to date fall into two main categories: bacteria and plants.

Bacterial Sources

Certain bacteria are known to synthesize and incorporate D-fucose into their exopolysaccharides (EPS). These fucose-containing EPS (FcEPS) are high molecular weight polymers with diverse structures. While many bacterial EPS contain L-fucose, some strains have been identified to produce D-fucose as a component of their capsular polysaccharides or lipopolysaccharides.[2] For instance, the exopolysaccharide FucoPol, produced by the bacterium Enterobacter A47, is rich in fucose, although the specific enantiomeric composition is often not detailed in initial characterizations.[3] Structural analysis of the FcEPS from Enterobacter sakazakii revealed it to be mainly composed of L-fucose (42.72%), D-galactose (20.59%), and D-glucose (21.81%), highlighting that even in fucose-rich bacterial polysaccharides, L-fucose is often the predominant enantiomer.[4][5]

Plant Sources

This compound has been identified as a component of certain plant glycosides.[6] Glycosides are compounds in which a sugar molecule is bonded to a non-sugar moiety, known as an aglycone. The presence of D-fucose in these molecules is often associated with specific plant secondary metabolites. However, comprehensive quantitative data on the abundance of D-fucose in various plant species remains largely uninvestigated.

Marine Algae

Marine algae, particularly brown seaweeds (Phaeophyceae), are a well-known abundant source of fucose, primarily in the form of the sulfated polysaccharide fucoidan (B602826).[7][8] While fucoidan is exceptionally rich in fucose, the vast majority of this fucose is the L-enantiomer. Some studies on the monosaccharide composition of fucoidans from various brown algae species have reported the presence of fucose, but they do not typically differentiate between the D- and L-forms. For example, fucoidan from Sargassum horneri has a total fucoidan yield of 4.51%, with fucose constituting 46.8% of that.[9] Similarly, extracts from the green algae Enteromorpha linza and Ulva fasciata have been found to be rich in fucose, exceeding 20% of their monosaccharide composition.[10] While these sources are rich in fucose, it is generally presumed to be L-fucose unless explicitly stated otherwise. The molar ratio of fucose in the cell wall polysaccharides of red and green algae is approximately 1%.[10]

Quantitative Abundance of Fucose in Natural Sources

The following tables summarize the available quantitative data on fucose content in various natural sources. It is critical to note that this data predominantly represents the total fucose content or is specific to L-fucose, as the quantification of this compound is rarely performed and thus, specific data is scarce.

Table 1: Fucose Content in Marine Algae

| Algal Species | Fucose Content (% of dry weight or specified fraction) | Reference |

| Sargassum glaucescens | 20.89% (in fucoidan extract) | [7] |

| Hizikia fusiformis | 15.89% (in fucoidan extract) | [7] |

| Sargassum horneri | 4.51% (total fucoidan yield, with 46.8% fucose) | [9] |

| Laminaria japonica | 22.67% (fucoidan content) | [7] |

| Fucus vesiculosus | 59.2% (of fucoidan) | [8] |

| Laminaria digitata | 67.1% (of fucoidan) | [8] |

| Saccharina latissima | 83.8% (of fucoidan) | [8] |

| Gloiopeltis tenax (Red Alga) | 20 mol% (in an antioxidant substance) | [10] |

| Enteromorpha linza (Green Alga) | >20% (of monosaccharide composition) | [10] |

| Ulva fasciata (Green Alga) | >20% (of monosaccharide composition) | [10] |

Table 2: Fucose Content in Bacterial Exopolysaccharides

| Bacterial Strain | Fucose Content (% of EPS or molar ratio) | Reference |

| Enterobacter A47 (FucoPol) | 38–41 mol% | [3] |

| Enterobacter sakazakii | 42.72% (L-fucose) | [4][5] |

Experimental Protocols

The analysis of this compound requires robust methodologies for its extraction, purification, and quantification, with a particular emphasis on distinguishing it from its L-enantiomer.

Extraction of Fucose-Containing Polysaccharides

From Marine Algae (Fucoidan):

-

Pre-treatment: The dried algal biomass is milled into a fine powder. To remove pigments and lipids, the powder is first extracted with organic solvents such as ethanol (B145695) or acetone.

-

Acid Extraction: The pre-treated biomass is then subjected to hot acid extraction (e.g., with 0.1 M HCl) at elevated temperatures (e.g., 70-90°C) for several hours. This process hydrolyzes the cell wall and releases the fucoidan.[11][12]

-

Purification: The crude extract is neutralized and then subjected to precipitation with ethanol to isolate the polysaccharide fraction. Further purification can be achieved through techniques like anion-exchange chromatography to separate the highly sulfated fucoidan from other polysaccharides.[12]

From Bacteria (Exopolysaccharides):

-

Cell Removal: The bacterial culture is centrifuged to separate the cells from the culture supernatant containing the secreted EPS.

-

Precipitation: The EPS in the supernatant is precipitated by the addition of a cold organic solvent, typically ethanol or isopropanol.

-

Purification: The precipitated EPS is redissolved in water and can be further purified by dialysis to remove low molecular weight contaminants, followed by techniques like ion-exchange or size-exclusion chromatography to obtain a more homogeneous polysaccharide fraction.

Purification of this compound

Recrystallization of (α/β)-D-Fucose from a Synthetic Mixture:

This protocol is suitable for the bulk purification of D-fucose from a synthetic mixture to remove major impurities.

-

Dissolve the crude (α/β)-D-Fucose in a minimal amount of absolute ethanol at an elevated temperature (e.g., near 78°C) with stirring to create a saturated solution.

-

Once fully dissolved, remove the solution from the heat and allow it to cool slowly to room temperature.

-

For enhanced crystal formation, the solution can be placed in an ice bath or refrigerator after reaching room temperature.

-

Collect the precipitated fucose crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold absolute ethanol.

-

Dry the crystals under vacuum to obtain purified (α/β)-D-Fucose.[13]

Preparative High-Performance Liquid Chromatography (HPLC) for Anomer Separation:

This method allows for the separation of the α and β anomers of D-fucose.

-

Dissolve the anomeric mixture of D-Fucose in the mobile phase at a high concentration.

-

Perform multiple injections onto a preparative chiral column (e.g., Chiralpak series).

-

Collect the fractions corresponding to the elution of the desired β-anomer.

-

Pool the collected fractions.

-

Remove the solvent by evaporation under reduced pressure to obtain the purified beta-D-Fucose.

-

Verify the purity and anomeric identity using analytical HPLC.[13][14]

Quantification of this compound

Chiral Separation and Quantification by Capillary Electrophoresis (CE):

This method is effective for the separation and quantification of fucose enantiomers.

-

Derivatization: To improve detectability, fucose enantiomers are derivatized with a fluorescent tag, such as 5-amino-2-naphthalene-sulfonic acid (ANSA).

-

Separation: The derivatized enantiomers are separated using a capillary electrophoresis system equipped with a chiral selector in the background electrolyte. A 10-mM β-cyclodextrin solution has been shown to be effective for separating ANSA-DL-fucose enantiomers.

-

Detection: The separated enantiomers are detected using a suitable detector, such as a UV or fluorescence detector.

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve prepared with known concentrations of the D-(+)- and L-(-)-fucose standards.[13]

Enzymatic Assay for Fucose Quantification:

Commercially available kits for L-fucose quantification are based on the L-fucose dehydrogenase enzyme.[15][16][17] These kits are highly specific for the L-enantiomer and would not be suitable for the direct quantification of D-fucose. The development of a specific enzymatic assay for this compound would require the discovery and characterization of a D-fucose-specific dehydrogenase.

Role of Fucosylation in Signaling Pathways

Fucosylation, the addition of fucose to glycans, plays a critical regulatory role in several key signaling pathways. While the fucose involved is predominantly L-fucose, understanding these mechanisms provides a framework for investigating the potential biological roles of D-fucose, should it be incorporated into similar structures.

Transforming Growth Factor-β (TGF-β) Signaling

Core fucosylation of the TGF-β receptor is essential for its activation and subsequent downstream signaling. The binding of TGF-β to its type II receptor (TGFβRII) initiates the recruitment and phosphorylation of the type I receptor (TGFβRI). This phosphorylation event is dependent on the core fucosylation of the N-glycans on the receptors. A lack of core fucosylation impairs TGF-β signaling, leading to reduced phosphorylation of SMAD2/3 proteins and altered cellular responses.[18][19][20]

Caption: TGF-β signaling pathway highlighting the role of core fucosylation.

Epidermal Growth Factor Receptor (EGFR) Signaling

Fucosylation of the Epidermal Growth Factor Receptor (EGFR) is critical for its dimerization and subsequent activation upon ligand binding. Core fucosylation, catalyzed by the enzyme FUT8, is required for high-affinity binding of EGF to its receptor. A lack of core fucosylation on EGFR leads to reduced receptor phosphorylation and attenuated downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[16][17][19][21]

Caption: EGFR signaling pathway showing the importance of core fucosylation.

Vascular Endothelial Growth Factor (VEGF) Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis. While the direct role of D-fucosylation is not established, N-glycosylation of the VEGF receptor 2 (VEGFR2) is known to regulate its activation. Asialo- and fucosylated N-linked glycans at Asn-247 of VEGFR2 appear to promote receptor activation, while sialylated N-glycans have an inhibitory effect.[22]

Caption: VEGF signaling pathway and the modulatory role of fucosylation.

Notch Signaling

O-fucosylation is an essential post-translational modification in the Notch signaling pathway, which is critical for cell fate determination. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to the epidermal growth factor-like (EGF) repeats of the Notch receptor in the endoplasmic reticulum. This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates the receptor's affinity for its ligands, Delta and Serrate/Jagged.[1][15][23]

Caption: Notch signaling pathway illustrating the critical role of O-fucosylation.

Conclusion

This compound remains a comparatively understudied monosaccharide, with its natural distribution and abundance yet to be fully elucidated. While it is known to occur in specific bacterial polysaccharides and plant glycosides, the available quantitative data is scarce, and most analytical methods are tailored for its more common L-enantiomer. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to isolate, purify, and quantify this compound from natural sources. Furthermore, understanding the profound impact of fucosylation on critical signaling pathways such as TGF-β, EGF, VEGF, and Notch highlights the potential biological significance of this rare sugar. Future research focusing on the specific quantification of this compound in a wider range of organisms and the elucidation of its precise roles in glycoconjugates and cellular signaling will be crucial for unlocking its full potential in drug development and biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction of the Bacterial Extracellular Polysaccharide FucoPol by Membrane-Based Methods: Efficiency and Impact on Biopolymer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of fucose-containing disaccharides prepared from exopolysaccharides of Enterobacter sakazakii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Culture of a Marine Bacterium Degrading the Sulfated Fucans from Marine Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review on Fucoidan Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. VEGF signaling pathway | Abcam [abcam.com]

- 15. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]

- 16. L-Fucose Assay Kit | Nutritional Analysis [neogen.com]

- 17. a3p-scientific.com [a3p-scientific.com]

- 18. The Role of O-Fucosylation in Notch Signal Transduction [glycoforum.gr.jp]

- 19. researchgate.net [researchgate.net]

- 20. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anomeric Configuration of D-Fucose Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-fucose, a 6-deoxy-D-galactose, is a monosaccharide of profound biological significance, playing a pivotal role in cellular recognition, signaling pathways, and inflammatory processes.[1] Its incorporation into glycoconjugates is governed by fucosyltransferases, enzymes that frequently display stringent stereoselectivity for a specific anomer, either alpha (α) or beta (β).[1] Consequently, a comprehensive understanding of the anomeric configuration of D-fucose is indispensable for advancements in glycobiology and the development of novel therapeutics.

In solution, monosaccharides like D-fucose predominantly exist as cyclic hemiacetals, leading to the formation of a new stereocenter at the anomeric carbon (C1).[1][2] This results in two diastereomers, the α and β anomers, which can interconvert in a process known as mutarotation.[1][3] This dynamic equilibrium between anomers has significant implications for the biological activity and enzymatic processing of fucose-containing glycans.[1] This technical guide provides a detailed overview of the anomeric forms of D-fucose, their equilibrium, and the experimental methodologies for their analysis.

The Anomers of D-Fucose

D-fucose primarily exists in its pyranose ring form as two anomers:

-

α-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the axial position.[1][4]

-

β-D-fucopyranose : The hydroxyl group at the anomeric carbon (C1) is in the equatorial position.[1][5]

This difference in the spatial orientation of the anomeric hydroxyl group results in distinct physicochemical properties, including optical rotation and reactivity.[1]

Mutarotation and Anomeric Equilibrium

When a pure anomer of D-fucose is dissolved in an aqueous solution, the optical rotation of the solution changes over time until it reaches a constant value.[1][3] This phenomenon, mutarotation, reflects the interconversion between the α and β anomers via the open-chain aldehyde form.[1] The equilibrium mixture in an aqueous solution contains a specific ratio of the two anomers, which is influenced by factors such as solvent and temperature.[1] For D-fucose in D₂O, the equilibrium ratio is approximately 45:55 of the α to β anomer.[1]

Quantitative Data Presentation

The analysis of D-fucose anomers yields quantitative data that is crucial for understanding its behavior in various systems. The following tables summarize key data points derived from experimental analyses.

Table 1: Anomeric Equilibrium of D-Fucopyranose [1]

| Anomer | Percentage at Equilibrium in D₂O |

| α-D-Fucopyranose | 45% |

| β-D-Fucopyranose | 55% |

Note: Data is based on the equilibrium ratio reported for L-fucose, which is expected to be the same for its enantiomer, D-fucose.

Table 2: ¹H-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

| Proton | α-D-Fucopyranose | β-D-Fucopyranose |

| H-1 | 5.21 | 4.56 |

| H-2 | 3.81 | 3.45 |

| H-3 | 3.78 | 3.65 |

| H-4 | 3.76 | 3.79 |

| H-5 | 4.20 | 3.64 |

| H-6 (CH₃) | 1.25 | 1.21 |

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 3: ¹³C-NMR Chemical Shifts (ppm) for D-Fucopyranose Anomers in D₂O [1]

| Carbon | α-D-Fucopyranose | β-D-Fucopyranose |

| C-1 | 93.1 | 97.1 |

| C-2 | 69.2 | 72.0 |

| C-3 | 70.2 | 73.5 |

| C-4 | 72.0 | 74.4 |

| C-5 | 67.2 | 70.8 |

| C-6 (CH₃) | 16.5 | 16.5 |

Note: Chemical shifts are for L-fucose, which are identical to D-fucose.

Table 4: HPLC Separation of D-Fucose Anomers [6]

| Parameter | Value |

| Instrumentation | HPLC with Refractive Index (RI) Detector |

| Column | Amine-based carbohydrate analysis column |

| Mobile Phase | Acetonitrile (B52724)/Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 µL |

| Approx. Retention Time (α-anomer) | 9.5 min |

| Approx. Retention Time (β-anomer) | 11.0 min |

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

Experimental Protocols

Accurate determination of the anomeric configuration of D-fucose relies on precise experimental methodologies. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the detailed structural elucidation of carbohydrates, including the determination of anomeric configuration.[1][7] The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are particularly sensitive to the stereochemistry at the anomeric center.[1][2]

Objective: To determine the anomeric ratio of D-fucose in solution.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a known quantity of D-fucose in deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

-

Data Analysis:

-

Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) for both α and β anomers based on their characteristic chemical shifts (see Tables 2 and 3).[1]

-

The anomeric protons of α-glycosides typically resonate at a lower field (further downfield) compared to their β-counterparts.[2]

-

Integrate the areas of the anomeric proton signals in the ¹H spectrum to determine the relative ratio of the α and β anomers.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of D-fucose anomers.[6][8]

Objective: To separate and quantify the α and β anomers of D-fucose.

Instrumentation:

-

HPLC system equipped with a pump, injector, column oven, and a Refractive Index (RI) detector.[6]

-

Amine-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).[6]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) and degas it.[6]

-

Standard Preparation: Prepare a standard solution of D-fucose in the mobile phase.[6]

-

Sample Preparation: Dissolve the D-fucose sample in the mobile phase.[6]

-

Chromatographic Run:

-

Data Analysis:

-

Record the retention times and peak areas for the α and β anomers.[6]

-

Calculate the percentage of each anomer based on the peak areas.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with mass spectrometry provides enhanced sensitivity and specificity for the analysis of fucose anomers. Collision-induced dissociation (CID) of sodiated fucose ions generates distinct fragmentation patterns for the α and β anomers, allowing for their unambiguous identification.

Objective: To separate, identify, and quantify D-fucose anomers with high specificity.

Instrumentation:

-

HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9][10]

-

Porous graphitic carbon (PGC) or amino-bonded silica (B1680970) column.[11]

Procedure:

-

Sample Preparation:

-

HPLC Separation: Perform chromatographic separation of the anomers using a suitable column and mobile phase gradient.[9][10]

-

Mass Spectrometric Detection:

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows related to D-fucose analysis.

Caption: GDP-Fucose Biosynthesis Pathways.

Caption: Experimental Workflow for D-Fucose Anomer Analysis.

Conclusion

A thorough understanding and accurate analysis of the anomeric configuration of D-fucose are of paramount importance for researchers in glycobiology and professionals in drug development. The dynamic equilibrium between the α and β anomers, known as mutarotation, significantly influences the biological functions and enzymatic processing of fucose-containing molecules. The experimental techniques of NMR spectroscopy and HPLC, particularly when coupled with mass spectrometry, provide robust and reliable methods for the characterization and quantification of these anomers. The data and protocols presented in this technical guide offer a valuable resource for scientists working with D-fucose and its derivatives, enabling more precise and impactful research in this critical field.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alpha-D-Fucose | C6H12O5 | CID 444200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beta-D-Fucose | C6H12O5 | CID 439650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. iris.unina.it [iris.unina.it]

- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Function of D-(+)-Fucose in Bacterial Cell Walls

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fucose, a 6-deoxyhexose, is a critical monosaccharide component of complex glycoconjugates across all domains of life.[1][2] While the L-isomer (L-fucose) is more common, particularly in mammals, the D-isomer, D-(+)-fucose, serves as a key structural element in the cell envelope of a select group of bacteria.[3] It is primarily found as a constituent of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), where it plays a pivotal role in maintaining structural integrity, mediating host-pathogen interactions, and facilitating immune evasion.[3][4][5][6] The biosynthetic pathway for D-fucose is distinct from that of L-fucose and presents a unique, exploitable target for the development of novel antimicrobial agents. This guide provides an in-depth examination of the biosynthesis, function, and analysis of D-fucose in bacterial cell walls.

Core Functions of D-Fucose in the Bacterial Cell Envelope

D-fucose is integrated into the complex polysaccharide structures that form the outer layers of the bacterial cell, contributing significantly to the cell's interaction with its environment.

Lipopolysaccharide (LPS) Structure

In certain Gram-negative bacteria, D-fucose is a fundamental component of the O-polysaccharide, also known as the O-antigen, which is the outermost, highly variable region of the LPS molecule.[5][6] The O-antigen is a major surface antigen and is critical for bacterial virulence and interactions with the host immune system.

A notable example is the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02. Its O-polysaccharide is a homopolymer constructed from repeating disaccharide units of D-fucose, with the specific structure: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→.[5] This D-fucose-rich surface influences the physicochemical properties of the cell and its ability to interact with host organisms, such as promoting plant growth.[5]

Capsular and Exopolysaccharides (CPS/EPS)

D-fucose is also found in the capsular polysaccharides (CPS) and secreted exopolysaccharides (EPS) of various bacteria.[3] These high-molecular-weight polymers form a protective layer around the cell, shielding it from environmental stresses such as desiccation, phagocytosis, and antibiotic penetration.[4] For instance, fucose-containing exopolysaccharides (FcEPS) are produced by species like Enterobacter sakazakii and have demonstrated significant biological activities, including antioxidant and prebiotic properties.[4][7] While many studies focus on the more common L-fucose, the incorporation of D-fucose into these structures serves equivalent protective and interactive functions.

Biosynthesis of this compound

The bacterial pathway for synthesizing D-fucose is a de novo process that utilizes a thymidine (B127349) diphosphate (B83284) (dTDP)-linked intermediate, distinguishing it from the guanosine (B1672433) diphosphate (GDP)-linked pathway for L-fucose.[3]

The synthesis of the activated sugar donor, dTDP-D-fucose , proceeds through a two-step enzymatic pathway starting from dTDP-D-glucose:[3]

-

Dehydration: The enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of dTDP-D-glucose into the intermediate, dTDP-4-keto-6-deoxy-D-glucose.[3]

-

Reduction: Subsequently, dTDP-4-keto-6-deoxy-D-glucose reductase reduces the intermediate to the final product, dTDP-D-fucose.[3]

This activated dTDP-D-fucose is then available as a substrate for specific D-fucosyltransferases, which incorporate the sugar into growing polysaccharide chains of LPS or CPS.

Quantitative Data on Fucose-Containing Polysaccharides

The molar composition and physicochemical properties of fucose-containing bacterial polysaccharides are critical for understanding their function. The table below summarizes quantitative data from select studies.

| Bacterial Species | Polysaccharide Type | Monosaccharide Composition / Molar Ratio | Properties | Reference(s) |

| Bifidobacterium breve NCIM 5671 | Capsular Polysaccharide (CPS) | Rhamnose : Fucose : Galactose : Glucose (3:1:5:3) | Average Molecular Weight: ~8.5 x 10⁵ Da | [8] |

| Enterobacter sakazakii | Exopolysaccharide (FcEPS) | L-Fucose (42.72%), D-Galactose (20.59%), D-Glucose (21.81%) | Source for fucose-containing disaccharides | [7] |

| Ochrobactrum quorumnocens T1Kr02 | Lipopolysaccharide (LPS) | Repeating unit: →2)-β-d-Fucf-(1→3)-β-d-Fucp-(1→ | Forms 72.2 nm supramolecular particles; Zeta-potential: –21.5 mV | [5] |

Role in Pathogenesis and Host-Microbe Interactions

Fucosylated glycans on the bacterial surface are at the forefront of the host-pathogen interface.

-

Molecular Mimicry and Immune Evasion: Bacteria can decorate their surfaces with fucosylated structures that mimic host glycans, such as the Lewis blood group antigens.[1] This strategy of "molecular mimicry" allows pathogens like Helicobacter pylori (which uses L-fucose) to evade recognition by the host immune system, facilitating chronic infection.[1][9] It is hypothesized that bacteria expressing D-fucose in their O-antigens may employ a similar strategy to avoid immune clearance.

-

Adhesion and Colonization: Bacterial surface lectins or adhesins can recognize and bind to fucosylated glycans on host epithelial cells, a critical first step in colonization and infection.[10] Conversely, fucose on the bacterial cell wall can mediate binding to host receptors, defining tissue tropism.

-

Biofilm Formation: Exopolysaccharides rich in fucose are often key components of the biofilm matrix, which encases bacterial communities and provides resistance to antibiotics and host defenses.

Experimental Protocols

Investigating the role of D-fucose requires specific methodologies for cell wall analysis and the study of fucosylation.

Protocol: Isolation and Analysis of Fucose-Containing Cell Wall Sacculi

This protocol outlines a generalized workflow for isolating bacterial cell walls (sacculi) to analyze their monosaccharide composition.[11][12][13]

-

Cell Culture & Harvest: Grow bacteria to the desired optical density and harvest cells by centrifugation.

-

Lysis: Resuspend the cell pellet and lyse the cells by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) to solubilize membranes and denature proteins.

-

Washing: Repeatedly wash the insoluble cell wall material with ultrapure water via ultracentrifugation to completely remove SDS.

-

Enzymatic Digestion: Treat the sacculi with proteases (e.g., Pronase E) and nucleases to remove any covalently attached proteins and contaminating nucleic acids.

-

Acid Hydrolysis: Hydrolyze the purified sacculi using a strong acid (e.g., trifluoroacetic acid) at high temperature to break glycosidic bonds and release constituent monosaccharides.

-

Compositional Analysis: Analyze the resulting monosaccharides using techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify D-fucose.[11][13]

Protocol: Metabolic Labeling to Study Fucosylation

This method uses a fucose analog to metabolically label, enrich, and identify fucosylated proteins, adapted from protocols used for Bacteroides species.[14]

-

Metabolic Labeling: Culture bacteria in a medium supplemented with a fucose analog containing a bioorthogonal handle, such as an alkyne group (e.g., FucAl). The analog will be incorporated into newly synthesized glycans.

-

Cell Lysis & Protein Extraction: Harvest the labeled cells and lyse them to produce a total protein lysate.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Add an azide-functionalized reporter tag, such as azide-biotin, which will covalently link to the alkyne handle on the fucosylated proteins.

-

Enrichment: Incubate the biotinylated lysate with streptavidin-conjugated beads. The high-affinity streptavidin-biotin interaction will capture the fucosylated proteins.

-

Elution & Proteomic Analysis: Wash the beads to remove non-specific binders and elute the captured proteins. Identify the fucosylated proteins using downstream proteomic techniques like LC-MS/MS.

Therapeutic Implications

The unique nature of D-fucose and its biosynthetic pathway in bacteria makes it an attractive target for novel therapeutics.

-

Enzyme Inhibition: The enzymes specific to the dTDP-D-fucose pathway, namely dTDP-D-glucose 4,6-dehydratase (RmlB) and dTDP-4-keto-6-deoxy-D-glucose reductase, are absent in humans.[3] This makes them ideal targets for the development of highly specific inhibitors that would disrupt the bacterial cell wall synthesis without affecting the host.

-

Virulence Factor Disruption: Inhibiting D-fucose incorporation into LPS and CPS could render pathogenic bacteria more susceptible to the host immune system and potentially increase their sensitivity to existing antibiotics. This approach targets virulence rather than viability, which may reduce the selective pressure for developing resistance.

Conclusion

This compound, while less common than its L-isomer, is a functionally significant component of the cell envelope in specific bacterial lineages. Its incorporation into critical surface structures like LPS and CPS underscores its importance in structural integrity, environmental protection, and mediating complex interactions with host organisms. The unique bacterial pathway for its biosynthesis provides a promising avenue for targeted antimicrobial drug discovery. Further research into the specific roles of D-fucosylated glycans and the enzymes that synthesize them will continue to deepen our understanding of bacterial physiology and pathogenesis, paving the way for new therapeutic strategies.

References

- 1. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of fucose in intestinal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Physicochemical Properties and Biological Activity of Lipopolysaccharide from the Rhizospheric Bacterium Ochrobactrum quorumnocens T1Kr02, Containing d-Fucose Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of fucose-containing disaccharides prepared from exopolysaccharides of Enterobacter sakazakii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characteristics and functional properties of a fucose containing prebiotic exopolysaccharide from Bifidobacterium breve NCIM 5671 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Glycan-mediated molecular interactions in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of D-(+)-Fucose

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Fucose, a rare deoxyhexose sugar, stands as a stereoisomer of the more commonly occurring L-fucose. While L-fucose is integral to many biological processes in mammals, the history and significance of this compound have followed a distinct trajectory. This technical guide provides a comprehensive overview of the discovery, isolation, and historical characterization of this compound. It details the seminal experimental work that led to its identification and structural elucidation, presents its key physicochemical properties in a structured format, and outlines early synthetic methodologies. This document serves as a foundational resource for researchers in glycobiology and medicinal chemistry, offering a historical perspective and detailed protocols that underscore the evolving understanding of this unique monosaccharide.

Discovery and Initial Isolation

The discovery of this compound, historically also known as Rhodeose, is credited to the early 20th-century work of chemists Votoček and Bulir. Their investigations into the glycosidic components of various plant species led to the isolation of this novel sugar.

1.1. Natural Sources and Early Isolation:

This compound was first isolated from glucosides present in several species of the Convolvulaceae family, commonly known as the morning glory family.[1] Key sources included convolvulin and jalapin, complex resins obtained from the roots of Ipomoea species.[1] The isolation process involved the acid hydrolysis of these glucosides to liberate the constituent monosaccharides. Subsequent purification, likely involving fractional crystallization, allowed for the separation of this compound from other sugars.

1.2. Early Characterization and Naming:

Upon its isolation, the sugar was characterized based on its physical and chemical properties. A key distinguishing feature was its positive optical rotation, which set it apart from the levorotatory L-fucose that had been previously isolated from seaweed. This dextrorotatory nature led to the designation this compound. The name "Rhodeose" was also used in early literature.

Physicochemical Properties of this compound

The initial characterization of this compound relied on classical methods of chemical analysis, including melting point determination, polarimetry, and the formation of characteristic derivatives. The data gathered from these early studies provided the foundational knowledge of this monosaccharide.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 144 °C | [1] |

| Specific Optical Rotation | [α]D¹⁹ +127.0° (initial) → +76.0° (final value after mutarotation in water, c=10) | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, moderately soluble in alcohol. | [1] |

Table 1: Physicochemical Properties of this compound

Structural Elucidation

The determination of the structure of this compound was a significant undertaking in the early days of carbohydrate chemistry. The process involved a combination of chemical degradation, derivative formation, and stereochemical analysis. While much of the foundational work on fucose structure was performed on the more abundant L-enantiomer, the principles were directly applicable to this compound.

Key experimental evidence for the structure of fucose included:

-

Elemental Analysis: Confirmed the molecular formula as C₆H₁₂O₅, indicating it was a hexose.

-

Reaction with Phenylhydrazine: The formation of a phenylhydrazone and a phenylosazone derivative was characteristic of a reducing sugar.

-

Oxidation and Reduction Studies: Oxidation of the aldehyde group to a carboxylic acid (fuconic acid) and reduction to a sugar alcohol (fucitol) helped to establish the basic carbon skeleton.

-

Degradation Studies: Stepwise degradation of the carbon chain was employed to determine the stereochemistry of the hydroxyl groups.

The culmination of these studies established this compound as 6-deoxy-D-galactose.

Early Synthetic Methodologies

The limited availability of this compound from natural sources spurred efforts to develop synthetic routes to this rare sugar. A common and historically significant approach has been the synthesis from the more readily available D-galactose.

4.1. Synthesis of this compound from D-Galactose: An Experimental Protocol

The following protocol is a representative example of a chemical synthesis approach to produce this compound from D-galactose. This multi-step process involves protection of hydroxyl groups, modification of the C6 position, and subsequent deprotection.

Step 1: Protection of D-Galactose

-

Reaction: D-galactose is reacted with acetone (B3395972) in the presence of a catalytic amount of concentrated sulfuric acid.

-

Product: This reaction forms 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, protecting the hydroxyl groups at C1, C2, C3, and C4.

-

Rationale: The protection of these hydroxyl groups is crucial to direct the subsequent chemical modifications to the primary hydroxyl group at the C6 position.

Step 2: Halogenation of the C6 Position

-

Reaction: The protected galactose derivative is treated with N-bromosuccinimide and triphenylphosphine (B44618) in a suitable solvent like toluene.

-

Product: This reaction results in the formation of 1,2:3,4-di-O-isopropylidene-6-bromo-6-deoxy-α-D-galactopyranose.

-

Rationale: This step replaces the hydroxyl group at the C6 position with a bromine atom, which is a good leaving group for the subsequent reduction step.

Step 3: Reduction of the C6 Position

-

Reaction: The 6-bromo derivative is dissolved in a solvent such as tetrahydrofuran (B95107) and treated with a reducing agent.

-

Product: The bromine atom at the C6 position is replaced by a hydrogen atom, yielding 1,2:3,4-di-O-isopropylidene-D-fucose.

-

Rationale: This is the key step that converts the galactose derivative into a fucose (6-deoxy-galactose) derivative.

Step 4: Deprotection

-

Reaction: The di-isopropylidene-D-fucose is treated with a dilute acid, such as aqueous acetic acid, and heated.

-

Product: The protecting isopropylidene groups are removed, yielding this compound.

-

Purification: The final product can be purified by recrystallization from a solvent like ethanol.

Discovery in the Microbial World

While initially discovered in plants, this compound has also been identified as a component of certain bacterial polysaccharides. The activated nucleotide sugar form, thymidine (B127349) diphosphate (B83284) (dTDP)-D-fucose, is utilized by some bacteria in the biosynthesis of their structural polysaccharides. The discovery of D-fucose in the microbial kingdom expanded the known biological contexts for this rare sugar.

Biosynthetic Pathway of D-Fucose Precursors in Bacteria

In some bacteria, D-fucose is synthesized from D-glucose-1-phosphate. This pathway involves a series of enzymatic transformations to produce the activated sugar nucleotide, dTDP-D-fucose, which can then be incorporated into polysaccharides.

Conclusion

The history of this compound is a compelling narrative of chemical discovery, beginning with its isolation from natural plant sources and extending to its synthesis in the laboratory and its identification in the microbial world. The foundational work of early 20th-century chemists laid the groundwork for our current understanding of this rare sugar. While its biological roles are not as extensively studied as those of its L-enantiomer, this compound remains a subject of interest for synthetic chemists and glycobiologists. The historical context and detailed methodologies presented in this guide offer a valuable resource for researchers seeking to build upon this century of scientific inquiry.

References

Physicochemical properties of D-(+)-Fucose

An In-depth Technical Guide on the Physicochemical Properties of D-(+)-Fucose

Introduction

This compound, a deoxyhexose monosaccharide, is the enantiomer of the more commonly occurring L-(-)-Fucose.[1] Also known as 6-Deoxy-D-galactose or Rhodeose, it is a six-carbon sugar distinguished by the absence of a hydroxyl group on the C-6 position.[2][3][4] While L-Fucose is a well-documented component of N- and O-linked glycans in mammals, playing crucial roles in processes like blood group antigen determination and selectin-mediated cell adhesion, this compound is found more commonly in plants and some microorganisms.[5][6][7] Its applications in research include its use as a non-metabolizable analog of L-arabinose to study bacterial operons and to enhance the yield of recombinant proteins in expression systems.[1][2][8] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the following tables.

Table 1: General and Structural Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | [3] |

| Synonyms | 6-Deoxy-D-galactose, Rhodeose, D-Galactomethylose | [2][3][9] |

| CAS Number | 3615-37-0 | [2][3][8] |

| Molecular Formula | C₆H₁₂O₅ | [2][3][8][10] |

| Molecular Weight | 164.16 g/mol | [2][3][8][10] |

| Appearance | White crystalline powder | [8][11] |

| SMILES | C--INVALID-LINK--O)O)O">C@HO | [3] |

| InChI Key | PNNNRSAQSRJVSB-DPYQTVNSSA-N | [8] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 144-145 °C | [8][11] |

| Boiling Point | 211.61 °C | (Rough estimate)[11] |

| pKa | 12.50 ± 0.20 | (Predicted)[11] |

| Optical Rotation | [α]20/D +74° to +76° | c = 4% (w/v) in H₂O[8] |

| Mutarotation | [α]D19 +127.0° (7 min) → +76.0° (final) | c = 10 in H₂O[9] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Observations |

| Water | 100 mg/mL | Clear to slightly hazy, colorless to faintly yellow solution[8] |

| Alcohol | Moderately soluble | [9] |

Biological Significance and Signaling Pathways

Fucosylation, the process of adding fucose to molecules, is a critical post-translational modification. The substrate for fucosyltransferases is GDP-fucose, which is synthesized in the cytosol. For fucosylation to occur on proteins transiting through the secretory pathway, GDP-fucose must be transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[12] This process is vital for the correct function of proteins like the Notch receptor, where O-fucosylation by Pofut1 (Protein O-fucosyltransferase 1) in the ER is essential for proper signaling.[12][13] Defects in this pathway can impact cell-cell communication and developmental processes.[12] The diagram below illustrates the redundant pathways for supplying GDP-fucose to the ER and Golgi for protein fucosylation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. (+)-Fucose | C6H12O5 | CID 94270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fucose - Wikipedia [en.wikipedia.org]

- 5. D(+)-Fucose, 98+% | Fisher Scientific [fishersci.ca]

- 6. L-Fucose | 2438-80-4 [chemicalbook.com]

- 7. L(-)-Fucose (6-Deoxy-L-galactose) - [sht-medino.de]

- 8. D(+)-フコース ≥97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. D-Fucose [drugfuture.com]

- 10. dextrauk.com [dextrauk.com]

- 11. This compound | 3615-37-0 [chemicalbook.com]

- 12. Two Pathways for Importing GDP-fucose into the Endoplasmic Reticulum Lumen Function Redundantly in the O-Fucosylation of Notch in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Pofut1 and O-Fucose in Mammalian Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

D-(+)-Fucose Metabolism in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Fucose, a C-6 deoxyhexose and an epimer of L-fucose (B3030135), is a relatively rare sugar in nature compared to its L-isoform. While L-fucose metabolism is well-documented due to its prevalence in mammalian and bacterial glycans, the metabolic pathways and enzymatic machinery for this compound utilization by microorganisms are less extensively characterized.[1] Understanding these pathways is crucial for various applications, including the development of novel antimicrobial agents, enzymatic synthesis of rare sugars, and the engineering of metabolic pathways for biotechnological purposes. This guide provides an in-depth technical overview of the core aspects of this compound metabolism in microorganisms, focusing on the metabolic pathways, key enzymes, regulatory mechanisms, and experimental methodologies.

Metabolic Pathways of this compound

Microorganisms have evolved distinct pathways to catabolize this compound. The primary route involves a series of enzymatic reactions that convert this compound into intermediates of central metabolism. While the specific enzymes and pathway architecture can vary between different microbial species, a general metabolic framework has been elucidated in certain bacteria, such as some pseudomonads.[2][3]

The catabolism of this compound is distinct from that of the more common L-fucose. In many bacteria, including Escherichia coli, L-fucose is metabolized to dihydroxyacetone phosphate (B84403) and L-lactaldehyde, which can be further converted to pyruvate (B1213749) under aerobic conditions or reduced to 1,2-propanediol under anaerobic conditions.[4][5][6] In contrast, D-fucose is not typically metabolized through this pathway in E. coli.[7]

A key pathway for this compound degradation in some bacteria proceeds as follows:

-

Oxidation: D-Fucose is first oxidized to D-fucono-γ-lactone by a D-aldohexose dehydrogenase. This lactone can then be hydrolyzed to D-fuconate.[3]

-

Dehydration: D-Fuconate is dehydrated to form 2-keto-3-deoxy-D-fuconate.[2]

-

Cleavage: The 2-keto-3-deoxy-D-fuconate is then cleaved by an aldolase (B8822740) into pyruvate and D-lactaldehyde.

-

Further Metabolism: Pyruvate enters central metabolism directly. D-lactaldehyde can be oxidized to lactate (B86563) and subsequently converted to pyruvate.

In some fungi, fucose metabolism is also present, although it is less studied than in bacteria. Fungal pathways may share similarities with bacterial pathways, involving fucosyltransferases and fucosidases.[8][9][10][11][12]

Signaling Pathway of this compound Metabolism

Key Enzymes in this compound Metabolism

The catabolism of this compound is orchestrated by a series of specialized enzymes. The kinetic properties of these enzymes are critical for understanding the efficiency and regulation of the metabolic pathway.

| Enzyme | Substrate | Product | Cofactor/Ion | Organism | Km (mM) | Vmax (U/mg) | Reference |

| L-Fucose Isomerase | L-Fucose | L-Fuculose | Mn2+ | Caldanaerobius polysaccharolyticus | 94.2 | 23854 min-1 | [13] |

| Glucose Isomerase | D-Glucose (B1605176) | D-Fructose | - | Streptomyces lividans RSU26 | 29.4 | 2.38 | [14] |

| Glucose Isomerase | D-Fructose | D-Glucose | - | Streptomyces lividans RSU26 | 48.8 | 2.54 | [14] |

Note: Data for this compound specific enzymes are sparse in the literature. The table includes related enzyme kinetics for context. Further research is needed to populate this table with this compound specific data.

Experimental Protocols

The study of this compound metabolism requires a range of experimental techniques, from culturing microorganisms to detailed enzymatic and metabolic analyses.

Experimental Workflow for Studying this compound Metabolism

Detailed Methodologies

1. Microbial Growth Conditions:

-

Organism: Select a microorganism of interest (e.g., Pseudomonas sp.).

-

Medium: Use a defined minimal medium with this compound as the sole carbon source. A typical medium might contain: K2HPO4 (7 g/L), KH2PO4 (3 g/L), (NH4)2SO4 (1 g/L), MgSO4·7H2O (0.1 g/L), and trace elements. This compound is added to a final concentration of 0.2-0.5% (w/v).

-

Culture: Grow cultures aerobically at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm). Monitor growth by measuring the optical density at 600 nm (OD600).

2. Enzyme Assays:

-

D-Aldohexose Dehydrogenase Assay:

-

Prepare cell-free extracts by sonication or French press, followed by centrifugation.

-

The assay mixture (1 mL) contains: 100 mM Tris-HCl buffer (pH 8.0), 1 mM NAD+, 10 mM this compound, and the cell-free extract.

-

Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C), which corresponds to the reduction of NAD+ to NADH.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

-

α-L-Fucosidase Assay:

-

Prepare a reaction mixture containing 0.40 mL of sodium citrate (B86180) buffer and 0.50 mL of p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution in a cuvette.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding 0.10 mL of the α-L-fucosidase enzyme solution.

-

Monitor the absorbance at 405 nm over time to measure the release of p-nitrophenol.[15]

-

3. Metabolite Analysis using HPLC-MS:

-

Sample Preparation:

-

From Glycoproteins: Release fucose from glycoproteins by acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours). Neutralize the hydrolysate and filter through a 0.22 µm syringe filter.[16]

-

Aqueous Samples: Dilute the sample to the desired concentration range with ultrapure water and filter.[16]

-

-

HPLC Conditions:

-

Column: A porous graphitic carbon (PGC) column or an amino-bonded silica (B1680970) column is recommended for the separation of sugar anomers.[16]

-

Mobile Phase: Use an isocratic or gradient elution with a mixture of water and acetonitrile.

-

-

Mass Spectrometry Conditions:

-

Ionization: Use electrospray ionization (ESI) in negative or positive ion mode.

-

Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its metabolites. Collision-induced dissociation (CID) can be used for structural confirmation.[16]

-

4. Intracellular Metabolome Analysis using GC-MS:

-

Quenching and Extraction: Rapidly quench metabolic activity using a cold solvent (e.g., -20°C methanol). Extract intracellular metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

-

Derivatization: Derivatize the polar metabolites to make them volatile for GC analysis. A common method is two-step derivatization with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 90°C) and ramp up to a high temperature (e.g., 325°C) to separate the metabolites.[17]

-

Mass Spectrometry: Use electron impact (EI) ionization and scan a mass range of m/z 50-600. Identify metabolites by comparing their mass spectra and retention times to a standard library.[18]

-

Regulation of this compound Metabolism

The expression of genes involved in this compound metabolism is typically tightly regulated to ensure that the enzymes are synthesized only when the sugar is present. In many bacterial systems, this regulation occurs at the transcriptional level, often involving an operon structure.

In E. coli, while D-fucose is not metabolized, it can act as a gratuitous inducer of the L-arabinose operon in certain mutant strains.[7] This suggests that the regulatory proteins for some sugar metabolic pathways can recognize structurally similar molecules. For L-fucose metabolism in E. coli, the fuc operon is induced by L-fuculose-1-phosphate, an intermediate in the pathway.[19][20] It is plausible that this compound metabolism in organisms that can utilize it is similarly regulated by an intermediate of its catabolic pathway.

Conclusion and Future Directions

The study of this compound metabolism in microorganisms is a growing field with significant potential for biotechnological and biomedical applications. While the fundamental pathways are beginning to be understood in some bacteria, there remains a vast diversity of microorganisms whose metabolic capabilities for this rare sugar are yet to be explored. Future research should focus on:

-

Discovery of Novel Enzymes: Screening microbial genomes and metagenomes for novel enzymes involved in this compound metabolism.

-

Pathway Elucidation in Diverse Microorganisms: Characterizing the metabolic pathways in a wider range of bacteria, archaea, and fungi.

-

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of this compound metabolizing enzymes for applications in biocatalysis.

-

Regulatory Network Analysis: Unraveling the complex regulatory networks that control the expression of this compound metabolic genes.

A deeper understanding of these aspects will pave the way for harnessing the metabolic potential of microorganisms for the production of valuable chemicals and the development of novel therapeutic strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of L-fucose and L-rhamnose in Escherichia coli: aerobic-anaerobic regulation of L-lactaldehyde dissimilation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Fucose as a gratuitous inducer of the L-arabinose operon in strains of Escherichia coli B-r mutant in gene araC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fucose as a nutrient ligand for Dikarya and a building block of early diverging lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fungi - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biochemical characterization of recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus for L-fuculose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification and kinetic behavior of glucose isomerase from Streptomyces lividans RSU26 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. academic.oup.com [academic.oup.com]

- 18. intracellular metabolome analysis: l-fucose vs d-glucose [fairdomhub.org]

- 19. L-fucose stimulates utilization of D-ribose by Escherichia coli MG1655 DeltafucAO and E. coli Nissle 1917 DeltafucAO mutants in the mouse intestine and in M9 minimal medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Biological roles of fucosylated oligosaccharides.

An In-depth Technical Guide to the Biological Roles of Fucosylated Oligosaccharides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification involving the addition of the deoxyhexose sugar, L-fucose, to oligosaccharide chains on glycoproteins and glycolipids.[1][2] This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs) and plays a pivotal role in a vast array of biological phenomena, ranging from cell-cell communication and signal transduction to immune responses and host-microbe interactions.[3][4] Unlike other common monosaccharides in mammals, fucose is unique for its L-configuration and the absence of a hydroxyl group at the C-6 position.[5] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, most notably in cancer, where it influences tumor progression, metastasis, and chemoresistance.[6][7] This guide provides a comprehensive overview of the biosynthesis of fucosylated structures, their diverse biological functions, quantitative data on their interactions, and detailed protocols for their study.

Biosynthesis of Fucosylated Oligosaccharides

The fucosylation process is dependent on two key components: the activated sugar donor, GDP-L-fucose, and the fucosyltransferase enzymes that transfer the fucose to an acceptor substrate.

-

GDP-Fucose Synthesis: GDP-L-fucose is synthesized in the cytoplasm from GDP-D-mannose via a two-step salvage pathway or a de novo pathway from GTP and mannose-6-phosphate. It is then transported into the Golgi apparatus by a specific GDP-fucose transporter (SLC35C1). Defects in this transporter lead to Leukocyte Adhesion Deficiency Type II (LAD-II), a congenital disorder of glycosylation, highlighting the importance of this pathway.[8]

-

Fucosyltransferases (FUTs): In mammals, 13 distinct FUTs have been identified, each exhibiting specific acceptor and linkage specificities.[5] They are broadly categorized based on the glycosidic linkage they form:

-

α-1,2-FUTs (FUT1, FUT2): Form the H-antigen, a precursor for the ABO blood group antigens.[9]

-